4-Bromo-2-fluoro-3-nitrophenol
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Overview
Description
4-Bromo-2-fluoro-3-nitrophenol is an aromatic compound with the molecular formula C6H3BrFNO3 It is characterized by the presence of bromine, fluorine, and nitro groups attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-fluoro-3-nitrophenol typically involves multi-step reactions starting from commercially available phenol derivatives. One common method includes the nitration of 2-fluorophenol followed by bromination. The nitration is usually carried out using a mixture of concentrated sulfuric acid and nitric acid at controlled temperatures. The bromination step involves the use of bromine or N-bromosuccinimide in the presence of a catalyst such as iron or aluminum chloride .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-fluoro-3-nitrophenol undergoes various chemical reactions, including:
Nucleophilic Aromatic Substitution: The presence of electron-withdrawing groups such as nitro and bromine makes the compound susceptible to nucleophilic attack.
Reduction: The nitro group can be reduced to an amine using reducing agents like tin and hydrochloric acid or catalytic hydrogenation.
Electrophilic Substitution: The phenol group can undergo electrophilic substitution reactions, such as sulfonation or alkylation
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Sodium hydroxide or potassium hydroxide in a polar solvent like dimethyl sulfoxide.
Reduction: Tin and hydrochloric acid or palladium on carbon with hydrogen gas.
Electrophilic Substitution: Sulfuric acid for sulfonation, alkyl halides with aluminum chloride for alkylation
Major Products
Nucleophilic Aromatic Substitution: Substituted phenols with various nucleophiles.
Reduction: 4-Bromo-2-fluoro-3-aminophenol.
Electrophilic Substitution: Sulfonated or alkylated derivatives of this compound
Scientific Research Applications
4-Bromo-2-fluoro-3-nitrophenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals
Mechanism of Action
The mechanism of action of 4-Bromo-2-fluoro-3-nitrophenol involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The phenol group can participate in hydrogen bonding and other interactions with biological molecules. The bromine and fluorine atoms can influence the compound’s reactivity and binding affinity to specific targets .
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-3-fluoro-2-nitrophenol
- 4-Bromo-3-nitrophenol
- 2-Bromo-4-nitrophenol
- 4-Bromo-2-fluoro-6-nitrophenol
Uniqueness
4-Bromo-2-fluoro-3-nitrophenol is unique due to the specific arrangement of bromine, fluorine, and nitro groups on the phenol ring. This arrangement imparts distinct chemical properties, such as increased reactivity towards nucleophiles and specific biological activities. Compared to similar compounds, it offers a unique combination of electronic and steric effects that can be exploited in various applications .
Properties
IUPAC Name |
4-bromo-2-fluoro-3-nitrophenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrFNO3/c7-3-1-2-4(10)5(8)6(3)9(11)12/h1-2,10H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPHBRVIRUKILRH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1O)F)[N+](=O)[O-])Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrFNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.99 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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